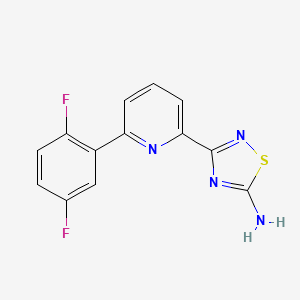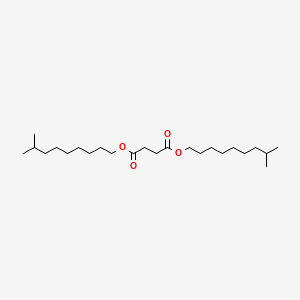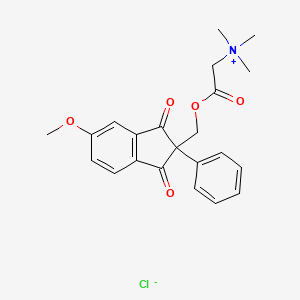
(1,3-Dioxo-5-methoxy-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxo-5-methoxy-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is a complex organic compound with a unique structure that includes a dioxoindan core, a methoxy group, and a trimethylammonium chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-5-methoxy-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride typically involves multiple steps. One common method starts with the preparation of the dioxoindan core, which is achieved through a cyclization reaction of a suitable precursor. The methoxy group is introduced via a methylation reaction, and the trimethylammonium chloride moiety is added through a quaternization reaction with trimethylamine. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(1,3-Dioxo-5-methoxy-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, (1,3-Dioxo-5-methoxy-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (1,3-Dioxo-5-methoxy-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
(1,3-Dioxo-5-methoxy-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
42223-02-9 |
|---|---|
分子式 |
C22H24ClNO5 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
[2-[(5-methoxy-1,3-dioxo-2-phenylinden-2-yl)methoxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H24NO5.ClH/c1-23(2,3)13-19(24)28-14-22(15-8-6-5-7-9-15)20(25)17-11-10-16(27-4)12-18(17)21(22)26;/h5-12H,13-14H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
JOTRYDUYNPCJTH-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C=C(C=C2)OC)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)


![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
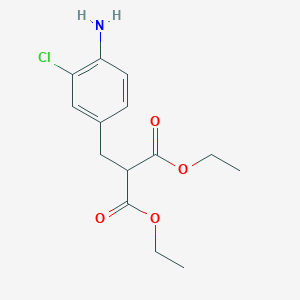


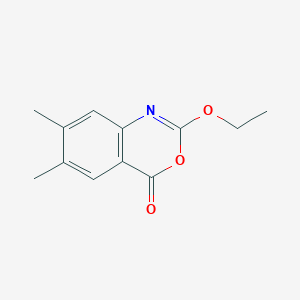
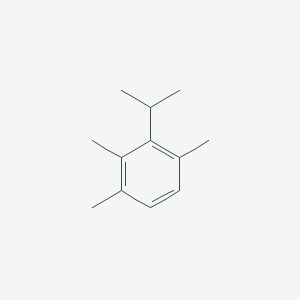

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
